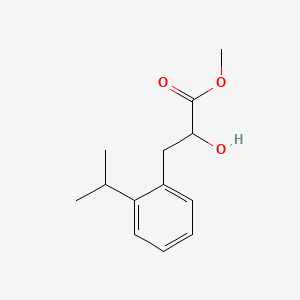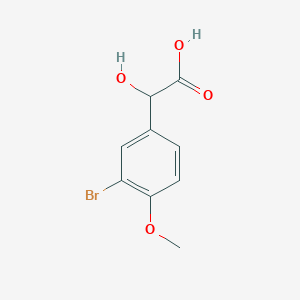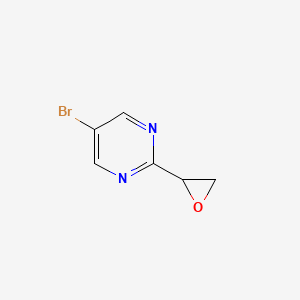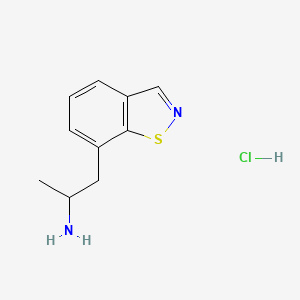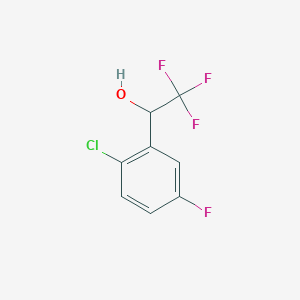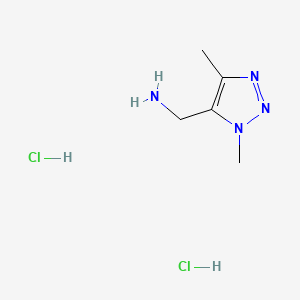![molecular formula C16H25N3 B15319669 1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine](/img/structure/B15319669.png)
1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine is a compound that features a piperazine ring substituted with a benzylpyrrolidine moiety. This compound is of interest due to its potential applications in medicinal chemistry and drug development. The presence of both piperazine and pyrrolidine rings in its structure contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine typically involves the reaction of piperazine with a benzylpyrrolidine derivative. One common method includes the nucleophilic substitution reaction where a benzylpyrrolidine halide reacts with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrrolidine rings are substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of the piperazine or pyrrolidine rings.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Various substituted piperazine or pyrrolidine derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
Mecanismo De Acción
The mechanism of action of 1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-Benzylpiperazine: Shares the piperazine ring but lacks the pyrrolidine moiety.
1-(2-Pyrrolidinylmethyl)piperazine: Similar structure but with different substitution patterns.
N-Benzylpyrrolidine: Contains the pyrrolidine ring but lacks the piperazine moiety.
Uniqueness: 1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine is unique due to the presence of both piperazine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and enhances its potential as a versatile compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C16H25N3 |
|---|---|
Peso molecular |
259.39 g/mol |
Nombre IUPAC |
1-[(1-benzylpyrrolidin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C16H25N3/c1-2-5-15(6-3-1)13-19-10-4-7-16(19)14-18-11-8-17-9-12-18/h1-3,5-6,16-17H,4,7-14H2 |
Clave InChI |
HVEYOCOXNYLBHC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)CC2=CC=CC=C2)CN3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


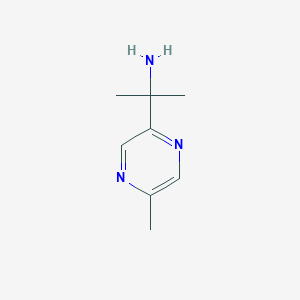
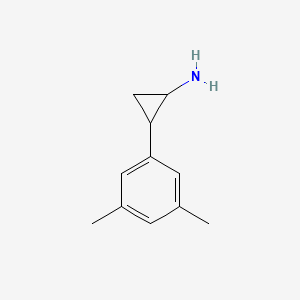

![1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B15319623.png)


